molecular formula C16H16ClNO2 B14313841 4-Amino-5,5-diphenyloxolan-2-one;hydrochloride CAS No. 112169-34-3

4-Amino-5,5-diphenyloxolan-2-one;hydrochloride

Cat. No.: B14313841
CAS No.: 112169-34-3
M. Wt: 289.75 g/mol
InChI Key: IYLZYHRCBRMCAX-UHFFFAOYSA-N
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Description

4-Amino-5,5-diphenyloxolan-2-one;hydrochloride is a chemical compound with the molecular formula C15H14ClNO2 It is a derivative of oxolanone, featuring an amino group and two phenyl groups attached to the oxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5,5-diphenyloxolan-2-one;hydrochloride typically involves the reaction of 5,5-diphenyloxolan-2-one with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The hydrochloride salt is formed by treating the resulting amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. The final product is purified through crystallization or other separation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5,5-diphenyloxolan-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

4-Amino-5,5-diphenyloxolan-2-one;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-5,5-diphenyloxolan-2-one;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can participate in π-π interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5,5-diphenyloxolan-2-one: The parent compound without the hydrochloride salt.

    5,5-Diphenyloxolan-2-one: Lacks the amino group, resulting in different chemical properties.

    4-Amino-2-oxolanone: Similar structure but with different substituents.

Uniqueness

4-Amino-5,5-diphenyloxolan-2-one;hydrochloride is unique due to the presence of both amino and phenyl groups, which confer distinct chemical reactivity and potential biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Properties

CAS No.

112169-34-3

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

4-amino-5,5-diphenyloxolan-2-one;hydrochloride

InChI

InChI=1S/C16H15NO2.ClH/c17-14-11-15(18)19-16(14,12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10,14H,11,17H2;1H

InChI Key

IYLZYHRCBRMCAX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1=O)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl

Origin of Product

United States

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